molecular formula C10H9ClN2 B7861494 1-[(2-chlorophenyl)methyl]-1H-pyrazole

1-[(2-chlorophenyl)methyl]-1H-pyrazole

Cat. No.: B7861494
M. Wt: 192.64 g/mol
InChI Key: GTLSFZILCFAVKY-UHFFFAOYSA-N
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Description

“1-[(2-chlorophenyl)methyl]-1H-pyrazole” is a chemical compound with the CAS Number: 202344-35-2 . Its molecular weight is 192.65 . The IUPAC name for this compound is 1-(2-chlorobenzyl)-1H-pyrazole .


Synthesis Analysis

The synthesis of a similar compound, ketamine, has been done in five steps . The process involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9ClN2/c11-10-5-2-1-4-9 (10)8-13-7-3-6-12-13/h1-7H,8H2 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . It’s recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLSFZILCFAVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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